9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone

Descripción general

Descripción

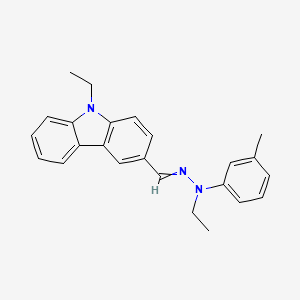

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone is a chemical compound with the molecular formula C24H25N3 and a molecular weight of 355.49 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone typically involves the reaction of 9-Ethylcarbazole-3-carboxaldehyde with N-Ethyl-N-(m-tolyl)hydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity . The product is then purified using techniques such as recrystallization or chromatography to achieve a high purity level (>98.0% as determined by HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Análisis De Reacciones Químicas

Types of Reactions

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can undergo substitution reactions where the hydrazone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

This compound is primarily used as an intermediate in the synthesis of various pharmaceutical agents, especially anti-cancer drugs. Its unique structural properties enhance biological activity, making it a valuable component in drug formulation. The compound has been studied for its antitumor effects, particularly in melanoma therapy, where it has shown selective inhibition of cancer cell growth without affecting normal cells .

Organic Synthesis

Versatile Building Block:

In organic chemistry, 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone serves as a versatile building block for synthesizing complex organic molecules. This capability allows chemists to explore new chemical pathways and reactions efficiently, facilitating the development of novel compounds .

Material Science

Advanced Material Formulation:

The compound is utilized in the formulation of advanced materials, including polymers and coatings. Its stability and reactivity contribute to improved performance characteristics such as durability and environmental resistance. This application is essential for developing materials used in electronics and protective coatings .

Analytical Chemistry

Reagent for Detection:

As a reagent in analytical chemistry, this hydrazone aids in the detection and quantification of various chemical substances. Its chemical properties enhance the sensitivity and selectivity of analytical methods, making it useful in laboratories focusing on chemical analysis .

Biological Research

Investigating Biological Processes:

In biological research, the compound is employed to study enzyme interactions and metabolic pathways. These studies are crucial for understanding biological mechanisms and can lead to significant insights in drug discovery and development .

Case Study 1: Antitumor Activity

A study evaluated the antitumor activity of a related carbazole derivative, demonstrating its ability to reactivate the p53 pathway in melanoma cells. This finding suggests that similar compounds like this compound may have therapeutic potential against cancers with wild-type p53 .

Case Study 2: Synthesis of Complex Molecules

Research highlighted the use of this hydrazone in synthesizing complex organic molecules that have applications in drug development. The efficiency of this compound as a building block was pivotal in streamlining synthetic routes for various pharmacologically active compounds .

Mecanismo De Acción

The mechanism of action of 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(o-tolyl)hydrazone: Similar in structure but with a different positional isomer.

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(p-tolyl)hydrazone: Another positional isomer with different properties.

Uniqueness

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone is unique due to its specific hydrazone group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Actividad Biológica

9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article provides an overview of its biological activity, focusing on its antitumor properties and mechanisms of action, supported by data tables and relevant case studies.

- Molecular Formula : C24H25N3

- Molecular Weight : 355.485 g/mol

- CAS Number : 81380-24-7

- Appearance : Yellow crystalline powder

- Purity : ≥98.0% (HPLC)

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antitumor effects. Research indicates that carbazole derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines.

Antitumor Activity

A notable study evaluated the antitumor efficacy of related carbazole derivatives, particularly focusing on their mechanism involving the p53 tumor suppressor pathway. The findings suggest that these compounds can selectively inhibit the growth of melanoma cells while sparing normal melanocytes. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

-

Mechanism of Action :

- Induction of apoptosis in tumor cells.

- Upregulation of caspase activities.

- Reactivation of the p53 signaling pathway.

-

Selectivity :

- Strong inhibitory effects on BRAF-mutated and wild-type melanoma cells.

- Minimal impact on normal human primary melanocytes.

Data Table: Biological Activity Summary

Case Study 1: Melanoma Treatment

A study published in PMC demonstrated that a related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, exhibited potent antitumor activity against melanoma. The compound induced apoptosis in melanoma cells through the activation of the p53 pathway, which is frequently mutated in various cancers but remains functional in many melanoma cases. This suggests that derivatives like this compound may also have similar therapeutic potential .

Case Study 2: Structure-Activity Relationship

Research into structure-activity relationships (SAR) among carbazole derivatives indicated that modifications to the hydrazone moiety significantly influenced biological activity. Compounds with enhanced hydrogen bonding interactions showed improved antibacterial and antitumor properties, highlighting the importance of molecular structure in determining biological efficacy .

Q & A

Q. Basic: What are the key considerations for optimizing the synthesis of 9-Ethylcarbazole-3-carboxaldehyde N-Ethyl-N-(m-tolyl)hydrazone in laboratory settings?

Methodological Answer:

Synthetic optimization requires attention to:

- Molar ratios : For alkylation steps, a molar ratio of 1:4 (precursor:ethylating agent) is recommended to maximize yield while minimizing by-products .

- Catalysts : Potassium iodide (KI) and phase-transfer catalysts like hexadecyl trimethyl ammonium bromide (0.01–0.1 wt%) enhance reaction efficiency in acetonitrile .

- Reaction time and solvent : Acetonitrile as a solvent at 0.5 M concentration for 9 hours achieves yields >85% .

- Characterization : Use , , and FT-IR to confirm hydrazone bond formation and substitution patterns .

Q. Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic techniques :

- X-ray crystallography : Resolve bond angles and dihedral angles for the hydrazone moiety (e.g., C=N bond length ~1.28 Å) .

Q. Advanced: What methodological challenges arise when analyzing photophysical properties of this compound for optoelectronic applications?

Methodological Answer:

- Solvent polarity effects : Fluorescence quenching in polar solvents (e.g., DMF vs. toluene) due to charge-transfer transitions requires controlled solvent environments .

- Aggregation studies : Use UV-vis spectroscopy (300–500 nm) to monitor π-π stacking in thin films. Compare extinction coefficients in monomeric vs. aggregated states .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps (~3.2 eV) and validate experimental absorption bands .

Q. Advanced: How do researchers reconcile discrepancies in reported synthetic yields across studies?

Data Contradiction Analysis:

- Catalyst variability : Studies using KI vs. NaI report yield differences of 10–15% due to iodide ion mobility .

- By-product formation : Chlorinated by-products in traditional cyclohexanone routes (yield ~70%) vs. acetonitrile-based alkylation (yield ~86%) highlight solvent-dependent pathways .

- Temperature control : Exothermic reactions at >80°C may degrade the hydrazone bond, necessitating isothermal conditions .

Q. Advanced: What methodologies are recommended for studying coordination chemistry with transition metals?

Methodological Answer:

- Ligand design : The hydrazone’s N,N’-donor sites bind Cu(II) or Co(II). Use molar ratios (ligand:metal = 2:1) in ethanol/water under reflux .

- Characterization :

- EPR spectroscopy : Detect paramagnetic Cu(II) complexes (g ~2.2, g ~2.0) .

- Magnetic susceptibility : SQUID magnetometry confirms antiferromagnetic coupling in dimeric complexes .

- Bioactivity assays : Test antibacterial activity (e.g., MIC values against S. aureus) via broth microdilution .

Q. Basic: What stability precautions are necessary for handling this compound?

Methodological Answer:

- Thermal stability : Decomposition occurs above 200°C; store at 2–8°C in amber vials to prevent photodegradation .

- Moisture sensitivity : Use desiccants (silica gel) in storage environments; Karl Fischer titration monitors water content (<0.1%) .

- HPLC purity checks : Reverse-phase C18 columns (MeCN:HO = 70:30) ensure >98% purity post-synthesis .

Q. Advanced: How can researchers leverage this compound in nonlinear optical (NLO) material development?

Methodological Answer:

- Hyperpolarizability measurements : Use Kurtz-Perry powder technique with Nd:YAG laser (1064 nm) to quantify second-harmonic generation (SHG) efficiency .

- Thin-film fabrication : Spin-coating (2000 rpm, 30 sec) on ITO glass followed by annealing (120°C, 1 hr) enhances crystallinity for electro-optical testing .

- Theoretical modeling : Time-Dependent DFT (TDDFT) predicts charge-transfer transitions critical for NLO response .

Q. Basic: What are the best practices for scaling up synthesis without compromising purity?

Methodological Answer:

- Flow chemistry : Continuous flow reactors reduce exothermic risks and improve mixing efficiency at higher volumes .

- In-line monitoring : Use FT-IR probes to track reaction progress and automate quenching at >90% conversion .

- Purification : Flash chromatography (silica gel, hexane:ethyl acetate = 4:1) or recrystallization (toluene) removes unreacted precursors .

Propiedades

IUPAC Name |

N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3/c1-4-26-23-12-7-6-11-21(23)22-16-19(13-14-24(22)26)17-25-27(5-2)20-10-8-9-18(3)15-20/h6-17H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRJEGJEGJEEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC(=C3)C)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659908 | |

| Record name | 9-Ethyl-3-{[2-ethyl-2-(3-methylphenyl)hydrazinylidene]methyl}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81380-24-7 | |

| Record name | 9-Ethyl-3-{[2-ethyl-2-(3-methylphenyl)hydrazinylidene]methyl}-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.